N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide
Description
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a propanamide group
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-32-23-12-11-21(26(16-23)33-2)17-29-27(31)13-10-20-6-5-15-30(18-20)19-22-7-3-9-25-24(22)8-4-14-28-25/h3-4,7-9,11-12,14,16,20H,5-6,10,13,15,17-19H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJHLBIRCUBAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=C4C=CC=NC4=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce piperidine derivatives.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the piperidine ring may modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and piperidine-containing molecules, such as:
Quinoline-5-carboxamide: Known for its antimicrobial properties.
Piperidine-3-carboxamide: Studied for its potential therapeutic applications.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
